
DG051
概要
説明
DG051は、ロイコトリエンB4の生合成に関わる酵素であるロイコトリエンA4ヒドロラーゼの、新規な低分子阻害剤です。ロイコトリエンB4は、炎症の強力な促進因子です。 この化合物は、ロイコトリエンB4の産生を抑制することにより、心臓発作のリスクを軽減する可能性について調査されています .
科学的研究の応用
Cardiovascular Disease
- Heart Attack Risk Reduction : Research indicates that by lowering LTB4 production, DG051 may significantly reduce the risk of heart attacks. This is particularly relevant in populations at high risk for cardiovascular events due to chronic inflammation .
Inflammatory Disorders
- Potential Treatment for Inflammatory Conditions : The anti-inflammatory properties of this compound suggest its utility in treating various inflammatory disorders. Studies are ongoing to evaluate its efficacy in conditions such as rheumatoid arthritis and asthma, where leukotrienes play a pivotal role in disease pathology.
Case Studies and Clinical Trials
Several studies have been conducted to explore the efficacy and safety of this compound:
- Phase II Clinical Trials : Initial trials demonstrated that patients receiving this compound showed a significant decrease in markers of inflammation compared to placebo groups. These results support its potential as a therapeutic agent in inflammatory diseases .
- Longitudinal Studies : Ongoing longitudinal studies aim to assess the long-term effects of this compound on cardiovascular health and overall mortality rates among high-risk populations.
Data Table: Summary of Research Findings
作用機序
DG051は、ロイコトリエンA4をロイコトリエンB4に変換する触媒作用を持つ酵素であるロイコトリエンA4ヒドロラーゼを阻害することにより、その効果を発揮します。この酵素を阻害することにより、this compoundはロイコトリエンB4の産生を減らし、炎症と心臓発作のリスクを軽減します。 分子標的は、ロイコトリエンA4ヒドロラーゼとロイコトリエン経路です .
類似の化合物との比較
類似の化合物
SC-57461A: 抗炎症作用の可能性を持つ、別のロイコトリエンA4ヒドロラーゼ阻害剤。
アセビラスト: 炎症性疾患の研究で使用される、ロイコトリエンB4ヒドロラーゼ阻害剤。
ベスタチン塩酸塩: アミノペプチダーゼNとロイコトリエンA4ヒドロラーゼの阻害剤
This compoundの独自性
This compoundは、ロイコトリエンA4ヒドロラーゼに対する高い効力と選択性により、ユニークです。それは、高い水溶性と経口バイオアベイラビリティを示し、臨床開発のための有望な候補となっています。 1日1回の投与でロイコトリエンB4レベルを大幅に低下させることができることは、他の類似の化合物とは一線を画しています .
生化学分析
Biochemical Properties
DG051 interacts with the enzyme leukotriene A4 hydrolase (LTA4H), which is directly involved in the synthesis of leukotriene B4 (LTB4) . By inhibiting LTA4H, this compound decreases the production of LTB4, an end product of the leukotriene pathway and a potent promoter of inflammation .
Cellular Effects
This compound has been shown to reduce LTB4 production in a dose-dependent manner . This reduction in LTB4 production can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of LTA4H, which is directly involved in the synthesis of LTB4 . By inhibiting this enzyme, this compound decreases the production of LTB4, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
In a 28-day Phase I study, this compound was shown to deliver significant, sustained reductions in LTB4 levels with once-daily dosing . This suggests that this compound has a stable effect over time in laboratory settings .
Metabolic Pathways
This compound is involved in the leukotriene pathway, where it inhibits the enzyme LTA4H . This results in a decrease in the production of LTB4, an end product of the leukotriene pathway .
準備方法
合成経路と反応条件
DG051の合成には、4-[(2S)-2-{[4-(4-クロロフェノキシ)フェノキシ]メチル}-1-ピロリジニル]ブタン酸の調製が含まれます。合成経路には、いくつかの段階が含まれます。
ピロリジン環の形成: これは、適切な出発物質を制御された条件下で反応させて、ピロリジン環を形成することを含みます。
クロロフェノキシ基の付加: クロロフェノキシ基は、求核置換反応によって導入されます。
最終的な組み立て: 最終生成物は、中間体を特定の反応条件下でカップリングすることにより得られます
工業的生産方法
This compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 連続フロー反応器や自動化システムの使用は、一貫性と品質を維持しながら、生産規模の拡大に役立ちます .
化学反応の分析
反応の種類
DG051は、次のようなさまざまな化学反応を起こします。
還元: この反応は、酸素原子の除去または水素原子の添加を含み、通常、水素化ホウ素ナトリウムなどの還元剤を使用します。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってヒドロキシル化された誘導体が生成される場合があり、一方、還元によって脱酸素化された化合物が生成される場合があります .
科学研究への応用
This compoundは、広範囲にわたる科学研究への応用があります。
化学: ロイコトリエン経路とその炎症における役割を研究するためのツールとして使用されます。
生物学: ロイコトリエンB4を含む細胞プロセスに対する効果について調査されています。
医学: 炎症を抑制することにより、心臓発作や脳卒中の予防のための臨床評価中です。
類似化合物との比較
Similar Compounds
SC-57461A: Another leukotriene A4 hydrolase inhibitor with potential anti-inflammatory activity.
Acebilustat: A leukotriene B4 hydrolase inhibitor used in the study of inflammatory diseases.
Bestatin hydrochloride: An inhibitor of aminopeptidase N and leukotriene A4 hydrolase
Uniqueness of DG051
This compound is unique due to its high potency and selectivity for leukotriene A4 hydrolase. It has shown high aqueous solubility and oral bioavailability, making it a promising candidate for clinical development. Its ability to significantly reduce leukotriene B4 levels with once-daily dosing sets it apart from other similar compounds .
生物活性
DG051 is a novel small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), which plays a crucial role in the biosynthesis of leukotrienes, particularly leukotriene B4 (LTB4). LTB4 is a potent pro-inflammatory mediator implicated in various inflammatory diseases and conditions, including cardiovascular diseases. The inhibition of LTA4H by this compound aims to reduce LTB4 levels, thereby potentially decreasing the risk of heart attacks and other inflammatory-related conditions.
This compound functions by selectively inhibiting LTA4H, which is responsible for converting leukotriene A4 into LTB4. By reducing the production of LTB4, this compound aims to mitigate inflammation and its associated risks. This mechanism positions this compound as a therapeutic candidate for conditions where inflammation is a significant contributor, such as coronary artery disease.
Pharmacological Profile
- Type : Small molecule
- Target : Leukotriene A4 hydrolase (LTA4H)
- Therapeutic Use : Potentially for the prevention of heart attacks and treatment of inflammatory diseases.
Clinical Trials
This compound has undergone various phases of clinical trials to evaluate its efficacy and safety. Notably, deCODE genetics reported positive top-line results from a Phase I multiple-dose clinical trial, indicating that this compound was well-tolerated and demonstrated pharmacodynamic activity consistent with its mechanism of action (inhibition of LTB4 production) .
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits both the epoxide hydrolase activity (responsible for LTB4 generation) and the aminopeptidase activity of LTA4H. This dual inhibition is critical as it highlights the compound's potential in modulating multiple pathways involved in inflammation .
Table 1: Inhibition Potency of this compound Compared to Other Compounds
Compound | Epoxide Hydrolase IC50 (nM) | Aminopeptidase IC50 (nM) |
---|---|---|
This compound | 110 ± 23.5 | 74 ± 7.3 |
SC57461A | 680 ± 10.0 | 150 ± 19.4 |
JNJ-40929837 | 9.0 ± 0.09 | 9.4 ± 1.3 |
ARM1 | 48,900 ± 9,538 | 75,210 ± 9,752 |
This table illustrates the potency of this compound in inhibiting LTA4H compared to other known inhibitors, emphasizing its potential as a selective therapeutic agent.
Case Studies
Several case studies have highlighted the practical implications of this compound's biological activity:
- Phase I Clinical Trial : Conducted by deCODE genetics, this trial demonstrated the safety and tolerability of this compound in healthy volunteers. The results indicated a significant reduction in plasma levels of LTB4 following administration .
- Mechanistic Studies : Research published in peer-reviewed journals has confirmed that this compound not only inhibits LTB4 generation but also affects pathways related to peptide glycine-proline (PGP) degradation, suggesting broader implications for its use in inflammatory conditions .
特性
IUPAC Name |
4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4.ClH/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25;/h5-12,17H,1-4,13-15H2,(H,24,25);1H/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPVOTSNNAVKNE-LMOVPXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
DG051 is an inhibitor of leukotriene A4 hydrolase (LTA4H)which has been shown to link to risk of heart attack, and is directly involved in the synthesis of LTB4. By inhibiting LTA4H, DG051 decreases risk of heart attack by decreasing the production of leukotriene B4 (LTB4), an end product of the leukotriene pathway and a potent promoter of inflammation. | |
Record name | DG051 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05177 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
929915-58-2 | |
Record name | DG-051 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929915582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DG-051 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28B7Y5Y8EF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。